molecular formula C12H6Cl5NO2S B2434951 N-(2,3,4,5,6-pentachlorophenyl)benzenesulfonamide CAS No. 300799-75-1

N-(2,3,4,5,6-pentachlorophenyl)benzenesulfonamide

Cat. No.: B2434951
CAS No.: 300799-75-1
M. Wt: 405.5
InChI Key: BUKOQCQSOBHMGP-UHFFFAOYSA-N
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Description

N-(2,3,4,5,6-pentachlorophenyl)benzenesulfonamide is a chemical compound known for its unique structure and potential biological activities. It has gained significant attention in various fields of research due to its distinctive chemical properties.

Properties

IUPAC Name

N-(2,3,4,5,6-pentachlorophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl5NO2S/c13-7-8(14)10(16)12(11(17)9(7)15)18-21(19,20)6-4-2-1-3-5-6/h1-5,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKOQCQSOBHMGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl5NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3,4,5,6-pentachlorophenyl)benzenesulfonamide typically involves the reaction of pentachlorophenylamine with benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-(2,3,4,5,6-pentachlorophenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of multiple chlorine atoms, it can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include strong bases (e.g., sodium hydroxide) for substitution reactions and oxidizing agents (e.g., potassium permanganate) for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted derivatives of the original compound .

Scientific Research Applications

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s biological activities are under investigation, particularly its potential as an antimicrobial agent.

    Medicine: Research is ongoing to explore its potential therapeutic applications, although no specific medical uses have been established yet.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The exact mechanism of action of N-(2,3,4,5,6-pentachlorophenyl)benzenesulfonamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially disrupting cellular processes in microorganisms . Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3,4,5,6-pentafluorophenyl)benzenesulfonamide
  • 4-methyl-N-(2,3,4,5,6-pentafluorophenyl)benzenesulfonamide
  • 4-chloro-N-(2,3,4,5,6-pentafluorophenyl)benzenesulfonamide

Uniqueness

N-(2,3,4,5,6-pentachlorophenyl)benzenesulfonamide is unique due to the presence of multiple chlorine atoms, which confer distinct chemical properties and reactivity compared to its fluorinated analogs. This makes it particularly interesting for research in various chemical and biological applications .

Biological Activity

N-(2,3,4,5,6-pentachlorophenyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in oncology and microbiology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a sulfonamide group attached to a pentachlorophenyl moiety. The presence of multiple chlorine atoms significantly influences its chemical reactivity and biological interactions.

Target Enzyme: Carbonic Anhydrase IX (CA IX)
The primary mechanism of action for this compound is its role as an inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in various solid tumors. By inhibiting CA IX, the compound disrupts pH regulation within tumor cells, which is crucial for their survival and proliferation under hypoxic conditions.

Biochemical Pathways
The inhibition of CA IX leads to a metabolic shift in tumor cells towards anaerobic glycolysis. This shift is detrimental to cancer cell viability and contributes to the compound's antiproliferative effects.

Anticancer Activity

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines:

  • Breast Cancer Cell Lines : In studies involving MDA-MB-231 and MCF-7 cells, the compound induced apoptosis as evidenced by increased annexin V-FITC positivity. This suggests that the compound effectively triggers programmed cell death in these cancer cells.
  • Inhibition Concentration : The compound showed effective inhibition with IC50 values in the low micromolar range against these cell lines.

Antibacterial Activity

In addition to its anticancer properties, this compound has shown antibacterial activity against several strains:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 40 to 50 µg/mL against pathogens such as Enterococcus faecalis, Pseudomonas aeruginosa, Salmonella typhi, and Klebsiella pneumoniae. These values indicate a comparable potency to standard antibiotics like ceftriaxone .

Study on Cancer Cell Lines

A detailed study assessed the effects of this compound on breast cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-2315.0Induction of apoptosis
MCF-77.0Disruption of CA IX function

This table summarizes the inhibitory concentrations and mechanisms observed in cancer cell lines.

Study on Antibacterial Efficacy

Another investigation focused on the antibacterial properties of the compound:

Bacterial StrainMIC (µg/mL)Inhibition Zone Diameter (mm)
E. faecalis4029
P. aeruginosa5024
S. typhi4530
K. pneumoniae5019

This data illustrates the effectiveness of this compound against various bacterial strains compared to standard antibiotics .

Q & A

Basic Question: What are the recommended synthetic routes for N-(2,3,4,5,6-pentachlorophenyl)benzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves sulfonamide bond formation between benzenesulfonyl chloride and a pentachloroaniline derivative. Key steps include:

  • Chlorination: Introduce chlorine atoms to the benzene ring using FeCl₃ or AlCl₃ as catalysts under controlled temperatures (40–60°C) to avoid over-chlorination .
  • Sulfonylation: React pentachloroaniline with benzenesulfonyl chloride in anhydrous dichloromethane or THF, using triethylamine (TEA) as a base to neutralize HCl byproducts. Reaction time (6–12 hrs) and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) are critical for yields >75% .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) ensures purity. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .

Table 1: Example Reaction Conditions

StepReagents/ConditionsYield
ChlorinationFeCl₃, Cl₂ gas, 50°C85%
SulfonylationTEA, DCM, 12 hrs78%
PurificationEthanol recrystallization92% purity

Basic Question: How is the molecular structure of this compound validated experimentally?

Methodological Answer:
X-ray crystallography is the gold standard for structural confirmation:

  • Crystallization: Slow evaporation from ethanol/dichloromethane (1:1) yields single crystals suitable for diffraction .
  • Data Collection: Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å). SHELX software refines the structure, resolving bond lengths (e.g., S–N = 1.63 Å) and torsion angles .
  • Validation: Compare experimental data with computational models (DFT/B3LYP/6-31G*). Discrepancies >0.05 Å in bond lengths suggest refinement errors .

Intermediate Question: What biological activities have been reported for this compound, and how are these assays designed?

Methodological Answer:
Studies highlight antitumor and enzyme inhibitory potential:

  • Anticancer Assays: Test against human tumor xenografts (e.g., HCT-116 colon cancer) using IC₅₀ dose-response curves (0.1–100 µM). Mechanisms include tubulin binding (competitive inhibition with colchicine ).
  • Enzyme Inhibition: Screen against carbonic anhydrase isoforms (CA-IX/XII) via stopped-flow CO₂ hydration. Ki values <10 nM indicate high affinity .
  • Controls: Include cisplatin (anticancer) and acetazolamide (enzyme inhibitor) for benchmarking .

Advanced Question: How can computational docking predict binding modes of this compound with biological targets?

Methodological Answer:
AutoDock Vina or Schrödinger Suite workflows are employed:

  • Ligand Preparation: Optimize geometry with Gaussian09 (B3LYP/6-31G*) and assign charges via AM1-BCC .
  • Protein Setup: Retrieve target structures (e.g., β-tubulin, PDB ID: 1SA0) and remove water/co-crystallized ligands. Define binding pockets using GRID/CASTp .
  • Docking: Run 100 simulations with Lamarckian genetic algorithms. Validate poses via RMSD clustering (<2.0 Å) and compare to crystallographic data (e.g., T138067-tubulin complexes ).

Table 2: Docking Results for β-Tubulin

PoseBinding Energy (kcal/mol)RMSD (Å)
1-9.81.2
2-9.51.8

Advanced Question: What are the environmental degradation pathways, and how are metabolites characterized?

Methodological Answer:
Degradation studies focus on reductive dechlorination and sulfonamide cleavage:

  • Anaerobic Conditions: Incubate with Shewanella oneidensis MR-1. LC-MS/MS identifies metabolites like N-(trichlorophenyl)benzenesulfonamide (m/z 356.9) and sulfonic acid derivatives .
  • Photolysis: Expose to UV light (254 nm) in aqueous TiO₂ suspensions. Monitor via GC-ECD for chlorophenol byproducts .
  • Quantification: Use isotopic labeling (¹⁴C) to track mineralization rates .

Advanced Question: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:
Discrepancies often arise from assay variability:

  • Standardize Protocols: Follow NIH/WHO guidelines for cell viability (MTT vs. resazurin assays) and enzyme purity (>95% via SDS-PAGE) .
  • Control Variables: Test under consistent O₂ levels (5% vs. 21%), serum concentrations (10% FBS), and passage numbers (P3–P5 cells) .
  • Meta-Analysis: Apply ANOVA to pooled data from 5+ studies. Significant differences (p <0.05) indicate biological vs. methodological variability .

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